3-{[(2-chloro-6-fluorophenyl)methyl]sulfanyl}-1H-1,2,4-triazole
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Overview
Description
3-{[(2-chloro-6-fluorophenyl)methyl]sulfanyl}-1H-1,2,4-triazole is a chemical compound that belongs to the class of triazoles Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms This particular compound is characterized by the presence of a chlorofluorophenyl group and a methylsulfanyl group attached to the triazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[(2-chloro-6-fluorophenyl)methyl]sulfanyl}-1H-1,2,4-triazole typically involves the reaction of 2-chloro-6-fluorobenzyl chloride with 1H-1,2,4-triazole-5-thiol under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate in a suitable solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction mixture is stirred at an elevated temperature until the desired product is formed .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
3-{[(2-chloro-6-fluorophenyl)methyl]sulfanyl}-1H-1,2,4-triazole can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the methylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced under specific conditions to modify the triazole ring or the chlorofluorophenyl group.
Substitution: The chlorine and fluorine atoms in the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Modified triazole derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
3-{[(2-chloro-6-fluorophenyl)methyl]sulfanyl}-1H-1,2,4-triazole has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-{[(2-chloro-6-fluorophenyl)methyl]sulfanyl}-1H-1,2,4-triazole involves its interaction with specific molecular targets. The triazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The chlorofluorophenyl group may enhance the compound’s binding affinity and specificity towards its targets. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazole: The parent compound with a simpler structure.
5-(methylsulfanyl)-1H-1,2,4-triazole: Lacks the chlorofluorophenyl group.
5-[(2-chloro-6-fluorophenyl)methyl]-1H-1,2,4-triazole: Lacks the methylsulfanyl group.
Uniqueness
3-{[(2-chloro-6-fluorophenyl)methyl]sulfanyl}-1H-1,2,4-triazole is unique due to the combination of the chlorofluorophenyl and methylsulfanyl groups, which confer distinct chemical and biological properties. This combination enhances its potential for specific applications in various fields of research and industry .
Properties
IUPAC Name |
5-[(2-chloro-6-fluorophenyl)methylsulfanyl]-1H-1,2,4-triazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClFN3S/c10-7-2-1-3-8(11)6(7)4-15-9-12-5-13-14-9/h1-3,5H,4H2,(H,12,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VYZIHMSACFAIAI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)CSC2=NC=NN2)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClFN3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.69 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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